RA190 -

RA190

Catalog Number: EVT-281698
CAS Number:
Molecular Formula: C28H23Cl5N2O2
Molecular Weight: 596.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RA190 is a bis-benzylidine piperidone-based molecule investigated for its anticancer properties. [, , , , , , , , , , ] It functions as a candidate inhibitor of RPN13 (iRPN13), also known as ADRM1. [, , , , , , , ] RPN13 is a ubiquitin receptor located within the 19S regulatory particle of the 26S proteasome, a cellular complex responsible for degrading proteins tagged with ubiquitin. [, , , , , , , , ]

Future Directions
  • Optimization of Pharmacokinetic Properties: Addressing the rapid clearance of RA190 from plasma is crucial for improving its therapeutic potential. [] Developing analogs with improved stability and bioavailability will be essential.
  • Exploration of Combination Therapies: Combining RA190 with other anticancer agents, such as cisplatin or doxorubicin, or immunotherapies could enhance its efficacy and potentially overcome drug resistance. []
  • Evaluation of Immunomodulatory Effects: Further exploration of RA190's impact on the immune system, particularly its effects on MDSCs and pDCs, could lead to novel therapeutic approaches for cancer and infectious diseases. [, , ]

Bortezomib

Compound Description: Bortezomib is a clinically approved proteasome inhibitor used to treat relapsed multiple myeloma. It functions by inhibiting the 20S catalytic core of the 26S proteasome. []

RA183

Compound Description: RA183 is a bis-benzylidine piperidone-based compound, structurally similar to RA190. It demonstrates enhanced covalent binding to cysteine 88 of RPN13 compared to RA190 due to the substitution of the m,p-chloro groups with p-nitro groups. [] RA183 exhibits potent anti-cancer activity, particularly against high-grade ovarian cancer, triple-negative breast cancer, and multiple myeloma cell lines. []

Relevance: RA183's close structural similarity to RA190 and its shared mechanism of action involving covalent binding to RPN13 make it a highly relevant compound. [, ] Both compounds effectively inhibit the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and ultimately resulting in apoptosis. []

RA375

Compound Description: RA375 is another bis-benzylidine piperidone-based RPN13 inhibitor, structurally related to both RA190 and RA183. It possesses nitro ring substituents and an additional chloroacetamide warhead, contributing to its ten-fold higher potency compared to RA190. [] RA375 effectively inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins, triggering ER stress, oxidative stress, and ultimately apoptosis. []

Relevance: RA375 is structurally similar to RA190 and shares its mechanism of action, making it a highly relevant compound. [, ] The enhanced potency of RA375 highlights the potential for structural modifications to improve the efficacy of RPN13 inhibitors like RA190. []

Up284

Compound Description: Up284 represents a second-generation small molecule inhibitor of RPN13, structurally distinct from the bis-benzylidine piperidone class. It features a central spiro-carbon ring instead of the piperidone core found in RA190. [] Up284 demonstrates potent anti-cancer activity across a range of cancer cell lines, including those resistant to bortezomib or cisplatin. []

Relevance: Despite the structural difference, Up284 mimics the activity of RA190 by targeting RPN13 and inhibiting proteasome function. [, ] This highlights the potential for developing structurally diverse RPN13 inhibitors with improved drug-like properties compared to RA190. []

KDT-11

Compound Description: Although a detailed description is not provided in the provided papers, KDT-11 is mentioned alongside RA190 as a potential clinical candidate for targeting ADRM1 in intrahepatic cholangiocarcinoma treatment. []

Relevance: The mention of KDT-11 in the context of ADRM1 inhibition suggests a similar mechanism of action to RA190, making it a relevant compound for further investigation. [] The specific structural details and properties of KDT-11 would require further research.

Source and Classification

RA190 is classified as a proteasome inhibitor and is derived from synthetic organic chemistry. It has been identified through various screening methods aimed at targeting components of the ubiquitin-proteasome system, which plays a critical role in regulating protein homeostasis within cells. The compound's structure allows it to interact specifically with RPN13, making it a valuable tool for studying proteasome function and its implications in cancer biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of RA190 involves several steps typical of organic synthesis pathways for bis-benzylidine piperidones. The process generally starts with the formation of a piperidone core, followed by the introduction of benzylidene groups through condensation reactions. The synthetic route can be optimized for yield and purity, often employing techniques such as chromatography for purification.

In laboratory settings, RA190 has been synthesized using methods that ensure high electrophilicity of its α,β-unsaturated ketone moiety, which is crucial for its reactivity with thiol groups in proteins . Detailed characterization methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

RA190's molecular formula is C21H20N2O2C_{21}H_{20}N_2O_2, and it features a complex structure characterized by multiple aromatic rings and a piperidone backbone. The compound exhibits significant electrophilic properties due to the presence of an α,β-unsaturated ketone, which facilitates its interaction with thiol groups in proteins.

The structural analysis indicates that RA190 primarily modifies cysteine 88 in RPN13, leading to conformational changes that inhibit its function . The binding interactions have been elucidated through X-ray crystallography and NMR studies, revealing how RA190 occupies the binding site on RPN13 and alters its activity.

Chemical Reactions Analysis

Reactions and Technical Details

RA190 engages in covalent modification reactions with cysteine residues in target proteins. Upon exposure to cellular environments, RA190 can alkylate various proteins beyond RPN13, indicating a degree of promiscuity in its reactivity. This behavior has been characterized using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which demonstrates the formation of adducts between RA190 and target proteins .

The compound's ability to trigger the accumulation of polyubiquitinated proteins has been observed in various cell lines, suggesting that it affects protein degradation pathways significantly. This accumulation is linked to cellular stress responses and apoptosis in cancer cells .

Mechanism of Action

Process and Data

RA190's mechanism of action primarily involves the inhibition of RPN13 by covalently binding to its Pru domain. This binding disrupts the normal function of RPN13 as a ubiquitin receptor within the proteasome complex. By inhibiting RPN13, RA190 leads to an increase in polyubiquitinated substrates that cannot be effectively processed by the proteasome, resulting in cellular stress and apoptosis .

Studies have shown that RA190 can synergize with other therapeutic agents, enhancing their efficacy against cancer cells by further impairing protein degradation mechanisms . The data indicate that this compound can lead to significant alterations in gene expression related to stress responses and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RA190 is typically presented as a solid at room temperature with a melting point around 120-125 °C. It is soluble in organic solvents like dimethyl sulfoxide but shows limited solubility in water. The compound's high electrophilicity makes it reactive towards nucleophiles such as thiols.

Chemical analyses have demonstrated that RA190 exhibits stability under standard laboratory conditions but can undergo hydrolysis or oxidation if not properly stored . Its reactivity profile is essential for understanding its biological interactions.

Applications

Scientific Uses

RA190 has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit proteasome function selectively. Research indicates that it may be effective against various types of cancers, particularly those resistant to conventional therapies like bortezomib.

In addition to cancer treatment, RA190 serves as a valuable research tool for studying the ubiquitin-proteasome system's role in cellular regulation and signaling pathways. Its ability to induce stress responses makes it useful for investigating mechanisms underlying cellular homeostasis and apoptosis .

Properties

Product Name

RA190

IUPAC Name

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride

Molecular Formula

C28H23Cl5N2O2

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1

InChI Key

UMWXLEVUBFNYIK-VCCJZKHWSA-N

SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl

Solubility

Soluble in DMSO

Synonyms

RA190; RA-190; RA 190

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl

Isomeric SMILES

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.